Product packaging for jacobine N-oxide(Cat. No.:)

jacobine N-oxide

Cat. No.: B12416589
M. Wt: 367.4 g/mol
InChI Key: NKRQJWQYBNTAEV-SAJQNFQWSA-N
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Description

Contextualization within Pyrrolizidine (B1209537) Alkaloid (PA) Chemistry and Biology

Pyrrolizidine alkaloids represent a large group of secondary metabolites produced by thousands of plant species worldwide, notably within the families Asteraceae, Boraginaceae, and Fabaceae. nih.goveurofins.com Structurally, PAs consist of a necine base, which contains a nitrogen atom in a fused, five-membered ring system (pyrrolizidine), and one or more necic acids esterified to the base. rsc.orgresearchgate.net

PAs exist in two primary forms: the tertiary free base (PA) and the corresponding N-oxide (PANO). rsc.org Jacobine (B1672728) N-oxide is the PANO form of jacobine. nih.gov The N-oxidation of the tertiary amine nitrogen significantly alters the molecule's properties, making it more polar and water-soluble compared to its free base counterpart. mdpi.com In many plants, the majority of PAs are present as N-oxides. mdpi.commdpi.com This conversion is reversible. mdpi.com While the tertiary PA form is often associated with greater deterrence against certain generalist insects, the N-oxide is typically less so. universiteitleiden.nl

The key structural feature of toxicological concern is a double bond at the 1,2-position of the necine base, which is present in jacobine N-oxide. researchgate.netnih.gov This unsaturation is a prerequisite for metabolic activation in the liver to highly reactive pyrrolic metabolites, which are responsible for the toxic effects associated with these compounds. mdpi.comsemanticscholar.org

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₂₅NO₇ biosynth.comsigmaaldrich.com
Molecular Weight 367.39 g/mol biosynth.comsigmaaldrich.com
CAS Number 38710-25-7 nih.govsigmaaldrich.com

| Chemical Structure | A macrocyclic diester of retronecine (B1221780) (a necine base) | nih.govnih.gov |

Significance of this compound as a Model Compound for Research

This compound serves as an important model compound in PA research for several reasons. Its well-defined structure and natural prevalence in widespread plants like ragwort make it a relevant subject for study. Furthermore, its availability as a certified reference substance facilitates its use in the development and validation of analytical methods. rsc.orgsigmaaldrich.com

Research applications using this compound as a model include:

Analytical Chemistry: It is frequently included in the panel of PAs for developing and validating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for detecting these toxins in complex matrices like food, animal feed, and environmental samples. rsc.orgfao.orgwur.nl

Toxicology: Studies use this compound to investigate the structure-toxicity relationships among PAs. For instance, research has compared the toxicity of jacobine in its free base and N-oxide forms to understand their respective roles in plant defense against herbivores. researchgate.net

Metabolism Studies: It is used to explore the biotransformation of PANOs. Research shows that upon ingestion, PANOs like this compound can be reduced back to their more toxic tertiary amine forms by gut microbiota and liver enzymes. nih.govacs.org

Environmental Science: The compound is used in studies investigating the environmental fate of phytotoxins. For example, its persistence and removal in water treatment processes have been assessed, revealing it to be recalcitrant in filter sands. nih.gov

Plant-Herbivore Interactions: this compound has been studied in the context of plant chemical defenses, such as its role in the resistance of certain Senecio hybrids to thrips. medchemexpress.com

Overview of Current Research Trajectories for Pyrrolizidine Alkaloid N-oxides

Current research on PA N-oxides, often involving this compound, is multifaceted and addresses growing concerns about public health and environmental contamination.

A primary focus is on toxicology and metabolism . It is now understood that while PANOs themselves are less toxic, they can act as a "pro-toxin." After ingestion, they can be converted back to the parent PAs in the gastrointestinal tract and liver. mdpi.comnih.gov These regenerated PAs are then metabolized by hepatic cytochrome P450 enzymes into reactive pyrrolic metabolites that can cause hepatotoxicity. semanticscholar.orgnih.gov Ruminant animals show a greater capacity to detoxify PAs in the rumen compared to monogastric species, which may explain their higher tolerance. researchgate.netnih.govacs.org

Analytical methodology is another major research area. The co-occurrence of numerous PA and PANO isomers in natural products necessitates the development of highly selective and sensitive analytical techniques. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard method, as it can detect both tertiary PAs and PANOs without requiring a chemical reduction step, unlike older gas chromatography-based methods. universiteitleiden.nl Ongoing research aims to expand the number of PAs that can be quantified in a single analysis and to resolve challenging isomeric pairs. nih.govresearchgate.net

The environmental fate of PAs and PANOs is a growing field of inquiry. Studies have detected this compound in surface water, often at higher concentrations than its tertiary amine counterpart, highlighting the environmental persistence of these water-soluble compounds. nih.gov Research is underway to understand their mobility and persistence in soil and water systems and their potential for contaminating drinking water sources. rsc.orgnih.gov

Finally, these research efforts are crucial for food safety and regulation . PAs and PANOs can contaminate the human food chain through various pathways, including herbal teas, honey, and pollen-based supplements. eurofins.commdpi.comfao.org Regulatory bodies like the European Food Safety Authority (EFSA) monitor these compounds and use the research data to perform risk assessments and establish maximum permissible levels in foodstuffs to protect consumers. eurofins.comfao.org

Table 2: List of Compounds Mentioned

Compound Name
Acetylintermedine
Acetyllycopsamine
Atropine
Caudatoside
Clivorine
Dehydroretronecine (DHR)
Dehydroriddelliine
Echimidine
Echimidine N-oxide
Echinatine
Echinatine N-oxide
Echiumine
Erucifoline (B1236471)
Erucifoline N-oxide
Europine
Europine N-oxide
Gramine
Heliosupine
Heliotrine
Heliotrine N-oxide
Indicine
Indicine N-oxide
Integerrimine
Intermedine
Intermedine N-oxide
Jacobine
This compound
Jacoline
Jacoline N-oxide
Jaconine
Jacozine
Lasiocarpine
Lasiocarpine N-oxide
Lycopsamine
Lycopsamine N-oxide
Monocrotaline
Monocrotaline N-oxide
Myoscorpine
Petasitenine
Ptaquiloside
Pterosin A
Pterosin B
Retrorsine
Retrorsine N-oxide
Riddelliine
Riddelliine N-oxide
Rinderine
Scopolamine
Senecionine (B1681732)
Senecionine N-oxide
Seneciphylline
Seneciphylline N-oxide
Senecivernine
Senkirkine
Sparteine
Spartioidine
Symlandine
Trichodesmine
Usaramine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO7 B12416589 jacobine N-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25NO7

Molecular Weight

367.4 g/mol

IUPAC Name

(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

InChI

InChI=1S/C18H25NO7/c1-10-8-18(11(2)26-18)16(21)25-13-5-7-19(23)6-4-12(14(13)19)9-24-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+,19?/m1/s1

InChI Key

NKRQJWQYBNTAEV-SAJQNFQWSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CC[N+]4([C@@H]3C(=CC4)COC(=O)[C@]1(C)O)[O-]

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CC[N+]4(C3C(=CC4)COC(=O)C1(C)O)[O-]

Origin of Product

United States

Natural Occurrence and Distribution of Jacobine N Oxide

Identification of Plant Genera and Species Rich in Jacobine (B1672728) N-oxide

Jacobine N-oxide is predominantly found within specific genera of the Asteraceae family.

Dominant Presence in Senecio and Jacobaea Genera, particularly Jacobaea vulgaris

The compound is a characteristic component of plants belonging to the Senecio and Jacobaea genera. nih.govwikipedia.org Jacobaea vulgaris, commonly known as ragwort, is particularly noted for its this compound content. wikipedia.orggbif.org In fact, different chemical profiles, or chemotypes, of J. vulgaris are recognized based on the dominant pyrrolizidine (B1209537) alkaloid present, with one such type being the "jacobine type". gbif.org While it is a notable component, this compound is one of many pyrrolizidine alkaloids found in J. vulgaris, alongside others like erucifoline (B1236471) N-oxide and senecionine (B1681732) N-oxide. gbif.org The backbone of most pyrrolizidine alkaloids in Senecio species is senecionine N-oxide, from which others, including jacobine, are derived. nih.gov

Occurrence in Specific Plant Hybrids (e.g., Senecio F2 hybrids)

This compound has also been identified in hybrids of Senecio plants. medchemexpress.comxcessbio.combiocat.comchemsrc.com Research on F2 hybrids of Jacobaea vulgaris and Jacobaea aquatica has revealed the presence of this compound. universiteitleiden.nlnih.gov Studies have linked the concentration of this compound in certain Senecio hybrids to resistance against thrips. nih.govmedchemexpress.com

Intra-plant Distribution and Accumulation Patterns

The concentration and form of this compound can vary significantly within a single plant.

Relative Proportions of this compound in Roots and Shoots

Pyrrolizidine alkaloids are generally synthesized in the roots of Senecio and Jacobaea species, primarily as senecionine N-oxide. universiteitleiden.nlnih.gov This N-oxide form is then transported to the shoots, where it is diversified into other alkaloids, including jacobine-like PAs. universiteitleiden.nlnih.govuniversiteitleiden.nl Consequently, the distribution of this compound differs between the roots and shoots.

In jacobine-chemotype plants of Jacobaea vulgaris, this compound can be one of the dominant pyrrolizidine alkaloids in the roots. universiteitleiden.nlresearchgate.net However, the shoots of these plants often exhibit a higher proportion of jacobine-like alkaloids compared to the roots. universiteitleiden.nl Specifically, jacobine-like PAs are considered one of the most important PA types in the shoots. universiteitleiden.nl Furthermore, research indicates that the conversion process to form the cyclic ether ring found in jacobine-like PAs mainly occurs in the above-ground parts of the plant, highlighting the shoot's role in its diversification. universiteitleiden.nl

In F2 hybrids of Jacobaea, younger leaves have been found to accumulate significantly more this compound than older leaves. researchgate.net

Cellular and Tissue-Specific Localization of this compound (e.g., palisade mesophyll cells)

Detailed studies at the cellular level have pinpointed the specific localization of this compound within plant tissues. In Jacobaea plants, this compound is not uniformly distributed throughout the leaf. Instead, it is concentrated in the palisade mesophyll cells, which are located beneath the epidermis. universiteitleiden.nluniversiteitleiden.nl In contrast, the epidermis itself contains lower concentrations of this compound. universiteitleiden.nl This differential distribution is consistent across different genotypes. universiteitleiden.nl The mesophyll, which is rich in chlorophyll, generally has high concentrations of pyrrolizidine alkaloids, including jacobine. universiteitleiden.nlresearchgate.net

Characterization of this compound Forms in Natural Sources

Pyrrolizidine alkaloids can exist in two forms within plants: the tertiary amine (free base) and the corresponding N-oxide. universiteitleiden.nlnih.gov It is widely accepted that in Senecio and Jacobaea species, these alkaloids are predominantly found in their N-oxide form. universiteitleiden.nlmdpi.com The N-oxide form is water-soluble, which is ideal for transport through the phloem and storage in the cell vacuoles. universiteitleiden.nlresearchgate.net

However, jacobine and its derivatives are a notable exception. In the shoots of jacobine-chemotype Jacobaea vulgaris plants, up to 50% of the jacobine-like alkaloids can be present as the tertiary free base. universiteitleiden.nlnih.govresearchgate.netmdpi.com In the roots, more than 10% can be in the reduced form. universiteitleiden.nlnih.gov The percentage of the tertiary amine form of various PAs has been found to be dependent on the plant's genotype. universiteitleiden.nlnih.gov

Table 1: Plant Genera and Species Containing this compound

Genus Species Common Name Family
Jacobaea vulgaris Ragwort Asteraceae
Senecio jacobaea (syn.) Ragwort Asteraceae
Senecio F2 hybrids Asteraceae
Jacobaea aquatica x vulgaris hybrids Asteraceae

Table 2: Intra-plant Distribution of this compound

Plant Part Cellular/Tissue Location Relative Concentration
Shoots Palisade Mesophyll High
Epidermis Low
Young Leaves Higher than old leaves
Roots General Present, can be dominant PA

Ratio and Interconversion Dynamics between this compound and Tertiary Amine Forms in planta

In plants, particularly within the Senecio genus, pyrrolizidine alkaloids (PAs) predominantly exist as N-oxides, which are the water-soluble, salt-like forms. nih.gov These N-oxides are considered the primary products of biosynthesis, as well as the main forms for transport and storage within the plant. nih.govresearcher.life The conversion of the tertiary amine base to its N-oxide form is a significant biochemical modification that alters the molecule's properties, rendering it more polar and less lipophilic. researcher.life

Research indicates that the ratio between the N-oxide form and the free base (tertiary amine) can vary significantly depending on the plant species, the specific alkaloid, and the plant tissue being analyzed. While the N-oxide is generally the major fraction, exceptions have been noted. mdpi.com For instance, in the shoots of jacobine-chemotype specimens of Jacobaea vulgaris (formerly Senecio jacobaea), the tertiary amine form, jacobine, can constitute up to 50% of the total jacobine-related alkaloid content. mdpi.com This suggests a dynamic equilibrium and possible tissue-specific reduction of the N-oxide.

Studies on other species within the genus, such as Senecio vulgaris, provide further insight into this ratio. In S. vulgaris, the concentration of PA N-oxides is consistently higher than that of their corresponding tertiary amines. mdpi.commdpi.com The reported ratios of tertiary PAs to their N-oxide counterparts in this species range from 10:90 to 30:70. mdpi.com This indicates that while the N-oxide is dominant, a significant pool of the tertiary amine form coexists.

The interconversion between this compound and jacobine is central to the alkaloid's allocation within the plant. The biosynthesis of PAs occurs in the roots, where they are converted into their N-oxide forms. nih.govuniversiteitleiden.nl Senecionine N-oxide is a primary precursor in the PA pathway in Senecio species, which is then transformed into various derivatives, including jacobine. tandfonline.com These polar N-oxides are then loaded into the phloem for long-distance transport to the shoots and other parts of the plant, such as the inflorescences, which are major accumulation sites. nih.govtandfonline.com The transport is not a simple passive flow but appears to be a specifically channeled process. nih.gov

The physicochemical properties of the two forms dictate their movement and storage. The charged, polar nature of this compound makes it well-suited for transport in the aqueous environment of the phloem and for accumulation in the acidic environment of cell vacuoles. researcher.liferesearchgate.net In contrast, the tertiary amine, jacobine, is more lipophilic and can more readily diffuse across biological membranes. researchgate.net This difference in polarity is key to the "ion trap" mechanism, where the acidic interior of the vacuole traps the protonated form of the tertiary amine, while the N-oxide is actively transported and retained. researcher.liferesearchgate.net The conversion from the tertiary amine to the N-oxide is an oxidation step, and while the reverse reduction can occur, the N-oxide is generally the more stable form for storage and transport. researcher.lifeacs.org The regulation of the genes encoding the specific enzymes for these conversions likely plays a crucial role in determining the final ratio of these compounds in different plant tissues. nih.gov

Research Findings on PA Ratios in Senecio Species

Biosynthesis and in Planta Metabolic Pathways of Jacobine N Oxide

Overview of the Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathway and Jacobine (B1672728) N-oxide Integration

The biosynthesis of pyrrolizidine alkaloids occurs primarily in the roots of the plant. xs4all.nluniversiteitleiden.nl The foundational structure of all PAs is the necine base, which is derived from polyamines. The pathway begins with the amino acid arginine, which is converted to putrescine. uvic.ca The first committed step in the PA-specific pathway is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). nih.govnih.govresearchgate.net This enzyme is considered a key regulatory point, controlling the flow of precursors into the alkaloid pathway. nih.gov

Following the synthesis of the necine base, it is esterified with a necic acid, which is typically derived from branched-chain amino acids like isoleucine. uvic.ca The initial PA synthesized in Senecio species is senecionine (B1681732) N-oxide. xs4all.nlnih.gov This primary PA is then transported from the roots to the aerial parts of the plant, primarily via the phloem. xs4all.nluniversiteitleiden.nl

In the shoots, senecionine N-oxide serves as a precursor for a wide array of other PAs, leading to species-specific alkaloid profiles. xs4all.nluniversiteitleiden.nl Jacobine N-oxide is one such downstream product, formed through enzymatic modifications of the senecionine backbone. researchgate.netresearchgate.net This diversification process in the shoots allows the plant to produce a complex mixture of alkaloids, including jacobine and its corresponding N-oxide, which are then stored, often in the highest concentrations in the most vulnerable tissues like young leaves and inflorescences. uvic.caresearchgate.net PAs are predominantly stored in the N-oxide form, which is more water-soluble and generally considered the less toxic form within the plant. nih.govuvic.ca

Enzymatic Mechanisms of N-oxidation in Plants

The conversion of the tertiary amine pyrrolizidine alkaloids (like jacobine) into their corresponding N-oxides is a critical metabolic step within the plant. This N-oxidation reaction significantly alters the chemical properties of the alkaloid, rendering it more polar and water-soluble. nih.gov This process is an oxidative reaction catalyzed by specific enzyme systems.

The N-oxidation of tertiary amine xenobiotics and secondary metabolites in organisms is generally catalyzed by two major classes of enzymes: flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov

Flavin-Containing Monooxygenases (FMOs): These enzymes are known to catalyze the oxygenation of various soft nucleophiles, including the nitrogen atoms in amines. frontiersin.orgcore.ac.uk In the context of PA metabolism, FMOs have been identified as key players. For instance, research on the specialist insect Tyria jacobaeae, which feeds on Senecio jacobaea, has shown that a highly specific FMO, senecionine N-oxygenase (SNO), is responsible for the N-oxidation of ingested PAs. nih.govnih.gov While this research focuses on an insect herbivore, it highlights the efficiency and specificity of FMOs for this particular reaction. Plant FMOs are also known to be involved in various metabolic processes, including defense against pathogens and auxin biosynthesis, supporting their potential role in PA N-oxidation within the plant itself. frontiersin.org

Cytochrome P450 Enzymes (CYP450): The CYP450 superfamily is a large and diverse group of enzymes that catalyze a vast array of oxidative reactions in plant metabolism. nih.govdntb.gov.ua They are crucial for the biosynthesis and diversification of many secondary metabolites, including alkaloids. nih.govmdpi.com CYP450s are responsible for numerous modifications of alkaloid scaffolds, such as hydroxylations and ring formations, which contribute to their chemical diversity. nih.govnih.gov While FMOs are often cited in the N-oxidation of PAs, CYP450s are also capable of catalyzing N-oxidation reactions and are known to be involved in other oxidative steps of PA metabolism. researchgate.net The immense functional diversity of plant P450s makes them likely candidates for involvement in the N-oxidation step of jacobine and other PAs.

Regulatory Factors Influencing Biosynthesis and N-oxide Levels

The concentration and composition of this compound and other PAs within a plant are not static. They are influenced by a combination of genetic predispositions and responses to both internal developmental cues and external environmental pressures.

Significant variation in PA profiles, including the levels of this compound, exists both between and within plant species, and this variation is, to a large extent, genetically determined. xs4all.nl Different genetic lineages, or chemotypes, of the same species can produce distinct mixtures of alkaloids. For example, populations of Senecio jacobaea have been classified into different chemotypes, such as a "jacobine type" and an "erucifoline type," characterized by the predominance of specific PAs. xs4all.nl

Studies on hybrids of Senecio species further underscore the role of genetics. Research comparing thrips-resistant and thrips-susceptible Senecio F2 hybrids found that the resistant genotypes accumulated significantly higher concentrations of this compound in their leaves. researchgate.net This suggests a genetic linkage between the genes responsible for high this compound production and those conferring resistance to this particular herbivore. Hybridization between species like S. jacobaea and S. aquaticus can also lead to novel PA profiles and concentrations, demonstrating how genetic recombination can create new chemical phenotypes. nih.govnih.gov

This compound Concentration in Senecio F2 Hybrids

GenotypeLeaf AgeThis compound (μmol/g)
Thrips-ResistantYoung~2.8
Thrips-SusceptibleYoung~1.8
Thrips-ResistantOld~1.2
Thrips-SusceptibleOld~0.6

Data derived from quantitative 1H-NMR analysis of Senecio F2 hybrids. Concentrations are approximate values based on graphical data presented in Leiss et al. (2009). researchgate.net

The levels of this compound within an individual plant change as it grows and develops. In line with the "optimal defense theory," which posits that plants allocate defenses to their most valuable and vulnerable tissues, PA concentrations are often highest in young leaves compared to older ones. researchgate.net This pattern has been specifically observed for this compound in Senecio hybrids, where young leaves of both resistant and susceptible genotypes contained significantly more this compound than mature leaves. researchgate.net

Isolation and Extraction Methodologies for Jacobine N Oxide

Principles of Pyrrolizidine (B1209537) Alkaloid and N-oxide Extraction

Pyrrolizidine alkaloids are a large class of secondary metabolites produced by numerous plant species, notably within the Asteraceae, Boraginaceae, and Fabaceae families mdpi.comnih.gov. These compounds exist in two primary forms: the tertiary free base PAs and their corresponding N-oxides (PANOs) nih.govcfmot.de. Jacobine (B1672728) N-oxide is the oxidized form of the tertiary alkaloid jacobine nih.gov.

The fundamental difference between these two forms lies in their polarity. Tertiary PAs are less polar, while the N-oxide functional group renders PANOs, including jacobine N-oxide, highly polar, salt-like compounds phytojournal.com. This polarity difference is a critical factor in designing extraction strategies.

Key principles governing the extraction of PAs and their N-oxides include:

Solvent Polarity : Due to their high polarity, PANOs like this compound are freely soluble in water and polar solvents such as methanol, but insoluble in most nonpolar organic solvents like hexane mdpi.comphytojournal.com. Therefore, methanol or dilute aqueous acid solutions are effective extraction solvents for both PAs and their N-oxides mdpi.com.

Temperature Sensitivity : Extraction conditions, particularly temperature, must be carefully controlled. Prolonged heating or refluxing with solvents like methanol can cause the reduction of PA N-oxides back to their corresponding tertiary alkaloids phytojournal.com. To preserve the N-oxide form, extraction at room temperature is often preferred phytojournal.com.

pH Manipulation : The basic nitrogen atom in the pyrrolizidine structure allows for manipulation of solubility based on pH. In acidic solutions, both tertiary PAs and PANOs are protonated, forming salts that are highly soluble in aqueous media. This principle is the cornerstone of acid-base extraction protocols libretexts.orgyoutube.comlibretexts.org.

The extraction process typically involves three main stages: sample preparation (e.g., grinding or homogenization to increase surface area), extraction of the alkaloids, and a clean-up step to remove interfering substances mdpi.com.

Advanced Extraction Techniques for Plant Material

Several advanced techniques have been developed and optimized for the extraction of this compound from plant materials, aiming for higher efficiency, reduced solvent consumption, and shorter extraction times.

Acid-base extraction is a classical and effective method for selectively isolating alkaloids from complex plant mixtures libretexts.orgmnstate.edu. The protocol leverages the basicity of the nitrogen atom in the pyrrolizidine ring libretexts.org.

The general procedure involves:

Acidic Extraction : The plant material is first extracted with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid) shimadzu.combund.de. This protonates the nitrogen atom of both the tertiary alkaloids and the N-oxides, converting them into their salt forms, which readily dissolve in the aqueous solution.

Basification and Extraction : The acidic extract is then made alkaline, typically with a base like sodium hydroxide or ammonium hydroxide mnstate.edumagritek.com. This deprotonates the tertiary alkaloid salts, converting them back to their free base form, which is less soluble in water and can be extracted into an immiscible organic solvent (e.g., dichloromethane or ether) mnstate.edumagritek.com. The highly polar N-oxides tend to remain in the aqueous layer.

Isolation : The organic and aqueous layers are separated. The tertiary PAs can be recovered from the organic layer, while the PANOs, including this compound, can be isolated from the aqueous layer.

This method was successfully used to obtain an alkaloid extract from Senecio F2 hybrids, where ¹H-NMR analysis confirmed the presence of this compound as a major component researchgate.net.

Liquid-Liquid Extraction (LLE) is often integrated into acid-base protocols, where the target compounds are partitioned between two immiscible liquid phases (typically an aqueous and an organic solvent) based on their relative solubilities mnstate.edu. By adjusting the pH of the aqueous phase, alkaloids can be selectively moved from one phase to the other, effectively separating them from neutral and acidic plant co-extractives youtube.commagritek.com.

Solid-Phase Extraction (SPE) is a widely used technique for the clean-up and concentration of PAs and PANOs from crude extracts bund.demdpi.commn-net.com. It offers advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation shimadzu.com. The process involves passing the liquid sample through a solid sorbent (the stationary phase) that retains the analytes of interest.

Common SPE protocols for this compound and other PANOs use reversed-phase (e.g., C18) or cation-exchange cartridges bund.demn-net.com.

SPE Protocol Step Description Typical Reagents Reference
Conditioning Prepares the sorbent for sample loading by wetting the stationary phase.Methanol, followed by water. bund.demdpi.com
Sample Loading The crude extract (often after pH adjustment) is passed through the cartridge.Neutralized sample extract. bund.de
Washing Removes weakly bound interfering compounds from the sorbent.Water; 30-40% methanol in water. bund.demdpi.com
Elution A solvent is used to desorb the target analytes (PAs and PANOs) from the sorbent.Methanol; Ammoniated methanol. bund.demdpi.com

An on-line SPE system coupled with UHPLC-MS/MS has been developed for the analysis of PAs and their N-oxides in tea samples, demonstrating the efficiency and automation capabilities of modern SPE approaches shimadzu.com.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction process youtube.comyoutube.com. The principle relies on the direct interaction of microwaves with polar molecules in the sample, leading to rapid heating, increased pressure within plant cells, and subsequent cell wall rupture, which enhances the release of analytes into the solvent youtube.com.

Key considerations for MAE include:

Solvent Choice : Solvents with high dielectric constants (e.g., water, ethanol) are more effective at absorbing microwave energy youtube.com.

Time and Temperature : MAE significantly reduces extraction times from hours to minutes and allows for precise temperature control, which is crucial for preventing the degradation of thermally sensitive compounds like N-oxides anton-paar.commdpi.com.

System Type : MAE can be performed in open or closed systems. Closed systems allow for extraction at temperatures above the solvent's boiling point by applying pressure, further increasing efficiency youtube.com.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), employs solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa) to maintain the solvent in a liquid state researchgate.netmdpi.comnih.gov. These conditions decrease solvent viscosity and surface tension while increasing analyte solubility and mass transfer rates, resulting in rapid and efficient extractions researchgate.netmdpi.com.

A study on extracting PAs from various plants, including Jacobaea vulgaris (which contains this compound), demonstrated that PLE can yield significantly higher recovery rates compared to official reference methods nih.gov. The efficiency of PLE can be optimized by varying parameters such as temperature, solvent composition (including acidic or basic modifiers), and the number of extraction cycles nih.govnih.govmdpi.com.

Technique Principle Advantages Key Parameters Reference
MAE Uses microwave energy for rapid, selective heating of the solvent and sample.Reduced extraction time and solvent use; preserves heat-sensitive compounds.Microwave power, time, temperature, solvent type. youtube.comanton-paar.commdpi.com
PLE Uses solvents at high temperature and pressure below their critical points.Fast, automated, reduced solvent consumption, high extraction yields.Temperature, pressure, solvent type, extraction time/cycles. researchgate.netmdpi.comnih.gov

Extraction from Complex Environmental Matrices (e.g., soil, water)

The presence of this compound in environmental matrices like soil and water is a concern due to the widespread growth of PA-producing plants. Extracting these polar compounds from such complex matrices requires specialized methods.

For water samples , pre-concentration is often a necessary step due to the typically low environmental concentrations. Solid-phase extraction (SPE) is a common method for this purpose. In one study monitoring phytotoxins in drinking water, water samples were pre-concentrated by a factor of 250 using an optimized SPE method prior to LC-MS analysis researchgate.net. This approach was used to investigate the removal of this compound in biological sand filters researchgate.net.

For soil samples , the extraction process is more challenging due to the strong interactions between the analytes and soil components (minerals, organic matter). The fumigation-extraction method, while primarily used for microbial biomass, provides a basis for soil extraction protocols. A common extractant for soil is a salt solution, such as 0.5 M K₂SO₄ or 0.01 M CaCl₂. These solutions help to displace the target analytes from soil particles into the liquid phase, which can then be separated by centrifugation and further purified researchgate.net. The choice of extractant and its concentration is critical for achieving good recovery.

Sample Preparation and Clean-up Strategies for Analytical Purity

Achieving analytical purity is crucial for the accurate quantification of this compound. Sample preparation and clean-up are essential steps to remove co-extracted matrix components (e.g., fats, pigments, other secondary metabolites) that can interfere with analysis, particularly in techniques like LC-MS/MS mdpi.comamericanlaboratory.com.

Initial Extraction : This is performed using one of the methods described above (e.g., acidic extraction, PLE, MAE) to get the analytes from the solid matrix into a liquid phase mdpi.com.

Centrifugation/Filtration : The crude extract is centrifuged and/or filtered to remove solid debris and particulate matter bund.demdpi.com.

Clean-up : This is the most critical step for removing interfering substances.

Solid-Phase Extraction (SPE) is the most common and effective clean-up technique. As detailed in section 4.2.2, by carefully selecting the sorbent and elution solvents, a high degree of purification can be achieved shimadzu.combund.demdpi.com.

Liquid-Liquid Extraction (LLE) can also be used for clean-up, partitioning the analytes of interest away from interfering compounds based on their differential solubility and pKa values mnstate.edutiaft.org.

Reconstitution : After clean-up, the purified eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS) bund.de. This step also serves to concentrate the sample, improving detection limits bund.de.

For fatty matrices, specialized sorbents like zirconia-based materials may be employed during SPE to effectively remove lipids, which can otherwise contaminate and interfere with chromatographic systems americanlaboratory.com.

Methods to Optimize Recovery and Reduce Matrix Effects

The accurate quantification of this compound in various matrices is contingent upon efficient isolation and extraction methodologies that maximize its recovery while minimizing the influence of interfering compounds, commonly referred to as matrix effects. Research in the broader field of pyrrolizidine alkaloids (PAs) and their N-oxides has led to the development of several strategies to address these challenges, which are applicable to this compound. These methods primarily focus on optimizing sample preparation, including the choice of extraction solvents and the use of solid-phase extraction (SPE) for cleanup, as well as analytical techniques to mitigate signal suppression or enhancement during analysis.

Optimization of Extraction Procedures

An acid-base extraction followed by Nuclear Magnetic Resonance (NMR) metabolomic profiling has been specifically utilized for the confirmation and quantification of this compound in plant tissues. This technique is effective in separating the target analyte from other compounds that may interfere with analysis researchgate.net.

For the broader class of pyrrolizidine alkaloids and their N-oxides, pressurized liquid extraction has been shown to significantly increase recovery rates from plant material. A study demonstrated that this method could enhance recovery by up to 174.4% for Jacobaea vulgaris (a plant known to contain jacobine), up to 156.5% for Tussilago farfara, and up to 288.7% for Symphytum officinale when compared to official reference methods nih.gov. The optimization of pressurized liquid extraction involves the systematic variation of parameters such as the type and concentration of acid modifiers in the aqueous extraction solvent and the extraction temperature nih.gov.

The choice of extraction solvent is a critical factor in maximizing the recovery of PAs and their N-oxides. Generally, polar solvents such as methanol or dilute aqueous acids are effective for their extraction scilit.com. For instance, a mixture of methanol and water (1:1) acidified with citric acid has been found to yield the best results for the extraction of senkirkine, a related PA mdpi.com.

Solid-Phase Extraction for Sample Cleanup

Solid-phase extraction (SPE) is a widely employed technique for the cleanup and concentration of PAs and their N-oxides from complex sample matrices, thereby reducing matrix effects. Strong cation exchange SPE has proven effective for the analysis of honey samples, where the honey is first diluted with dilute sulfuric acid before being applied to the SPE column researchgate.net.

The optimization of SPE methods involves several factors, including the selection of the sorbent material, the amount of sorbent, the type and volume of the elution solvent, and the pH of the sample. Research on copolymer sorbents has shown them to be a good alternative to traditional C18 cartridges for the isolation of phenolic compounds, offering advantages such as better repeatability, reproducibility, and higher recovery rates nih.gov. These principles of SPE optimization are applicable to the isolation of this compound.

Table 1: Parameters for Optimization of Solid-Phase Extraction

ParameterConsiderations for OptimizationExample
Sorbent AmountSufficient to retain the analyte without causing breakthrough.Testing a range from 40 mg to 120 mg to find the optimal amount for satisfactory extraction efficiency researchgate.net.
Elution SolventShould effectively elute the analyte while leaving interfering compounds on the sorbent.A mixture of water and methanol (5:95, v/v) was found to provide maximum extraction efficiency in one study researchgate.net.
Elution VolumeThe minimum volume required for complete elution of the analyte to avoid unnecessary dilution.Varying the elution volume from 4 mL to 12 mL and selecting the volume at which recovery plateaus researchgate.net.
Sample pHAdjusting the pH to ensure the analyte is in the correct form for retention on the sorbent.Testing a pH range from 2 to 7 to determine the optimal loading pH for maximum recovery researchgate.net.

Reduction of Matrix Effects in Analysis

Matrix effects, which can cause ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS) analysis, are a significant challenge in the accurate quantification of PAs longdom.orgnih.gov. Several strategies can be employed to mitigate these effects.

One common approach is the optimization of sample preparation to remove interfering compounds chromatographyonline.comchromatographyonline.com. This can be achieved through techniques like SPE, as discussed above. Additionally, modifying chromatographic parameters to separate the analyte from co-eluting matrix components is another effective strategy chromatographyonline.com.

The use of matrix-matched calibration curves is also recommended to compensate for matrix effects. This involves preparing calibration standards in a blank matrix that is similar to the sample being analyzed, which helps to correct for any signal suppression or enhancement caused by the matrix nih.gov.

Table 2: Strategies to Mitigate Matrix Effects in LC-MS Analysis

StrategyDescription
Optimized Sample PreparationUtilizing techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample matrix before analysis chromatographyonline.comchromatographyonline.com.
Chromatographic SeparationAdjusting chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve baseline separation of the analyte from matrix components chromatographyonline.com.
Matrix-Matched CalibrationPreparing calibration standards in a blank matrix that closely resembles the sample matrix to compensate for signal suppression or enhancement nih.gov.
Sample DilutionDiluting the sample extract to reduce the concentration of matrix components, which can be effective if the analyte concentration is sufficiently high nih.gov.

Advanced Analytical Techniques for Jacobine N Oxide Characterization and Quantification

High-Resolution Chromatographic Separation

Chromatographic methods are fundamental for separating jacobine (B1672728) N-oxide from its parent alkaloid, jacobine, and other structurally similar PAs and their N-oxides before detection.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the preferred method for the simultaneous analysis of PAs and their corresponding N-oxides, including jacobine N-oxide. researchgate.net This technique combines the high separation efficiency of UHPLC with the exceptional sensitivity and selectivity of MS/MS detection. researchgate.net

The methodology allows for the effective separation and identification of numerous PAs, including challenging isomeric pairs. For instance, methods have been developed to separate this compound from its isomer, retrosine N-oxide. mdpi.com The high sensitivity of UHPLC-MS/MS is demonstrated by its low limits of detection (LOD) and quantification (LOQ), which can be in the range of micrograms per kilogram (µg/kg), making it suitable for trace-level analysis in diverse and complex food matrices like honey, milk, and tea. mdpi.com

Table 1: Performance Characteristics of UHPLC-MS/MS for Pyrrolizidine (B1209537) Alkaloid N-oxide Analysis

Analyte GroupTechniqueKey AdvantagesTypical Limit of Quantification (LOQ)Reference
Pyrrolizidine Alkaloid N-oxides (including this compound)UHPLC-MS/MSHigh sensitivity, high selectivity, ability to separate isomers, suitable for complex matrices.0.05–2.5 µg/kg mdpi.com

The identification of this compound using this technique relies on comparing its retention time and precursor ion with a reference standard, followed by verification using the resulting MS/MS fragment ions and their relative abundance. nih.gov

Gas chromatography (GC) is a powerful separation technique, but it is not directly applicable to non-volatile compounds like this compound. mdpi.com To be analyzed by GC, pyrrolizidine alkaloid N-oxides (PANOs) must first undergo a chemical modification process. This typically involves a reduction step to convert the N-oxide back to its corresponding tertiary amine (e.g., this compound is reduced to jacobine). mdpi.comcabidigitallibrary.org Common reducing agents used for this purpose include zinc powder in the presence of acid. cabidigitallibrary.org

Following reduction, a derivatization step may be necessary to improve the volatility and chromatographic properties of the resulting alkaloid. mdpi.com However, these extensive sample preparation steps, including the inability to directly analyze the N-oxide form, make GC-based methods less practical for routine PANO analysis compared to LC-MS techniques. mdpi.com A significant drawback is that the reduction process prevents the separate quantification of the original amounts of the parent alkaloid and its N-oxide in the sample. mdpi.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR) of this compound. researchgate.netnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance, allowing for accurate quantification without the need for identical reference standards for each analyte. researchgate.net

The presence of the N-oxide functional group in this compound is unequivocally confirmed by characteristic downfield shifts in the ¹H-NMR spectrum for the protons on the carbons adjacent to the nitrogen atom (specifically, H-3, H-5, and H-8). researchgate.net These shifts are typically in the range of 0.4 to 0.7 ppm when compared to the signals of the corresponding parent amine, jacobine. researchgate.net This phenomenon is a general characteristic for tertiary amine N-oxides. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the full structure. researchgate.net

Table 2: Characteristic ¹H-NMR Shifts Indicating N-oxide Functionality

Compound TypeAffected ProtonsObserved Chemical Shift ChangeReasonReference
Pyrrolizidine Alkaloid N-oxideProtons on carbons adjacent to the nitrogen (e.g., H-3, H-5, H-8)Downfield shift of 0.4 - 0.7 ppmDeshielding effect from the electronegative oxygen atom bonded to the nitrogen. researchgate.net

Mass spectrometry provides critical information for the identification of this compound by analyzing its mass and fragmentation pattern. While both PAs and their N-oxides can produce similar characteristic ions in mass spectra, specific fragmentation pathways allow for their differentiation. nih.gov

Retronecine-type PA N-oxides, a class that includes this compound, exhibit two characteristic ion clusters in their mass spectra at m/z 118-120 and 136-138. mdpi.comnih.gov These specific ion clusters are generated through unique fragmentation pathways of the N-oxide form and are not observed in the spectra of their corresponding parent PAs. nih.gov The loss of the oxygen atom ([M+H]-16) is another diagnostic fragmentation that can indicate the presence of an N-oxide, though this process can sometimes be induced by thermal activation in the ion source. nih.gov The specific mass spectrum for this compound shows a precursor ion [M+H]⁺ at m/z 368.1704. massbank.eu

Immunochemical Assay Development

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid and high-throughput screening approach for the detection of pyrrolizidine alkaloids. nih.gov While these assays are often developed to target a class of PAs rather than a single compound, they can be adapted to detect the presence of N-oxides.

To include N-oxides in the analysis, an extra step is introduced into the sample extraction procedure. This step involves the use of a reducing agent, such as zinc, to convert the PA N-oxides present in the sample into their corresponding parent PAs. nih.govresearchgate.net The assay then measures the total PA content (the sum of naturally present PAs and those formed from the reduction of PANOs). By comparing the results of a sample with and without the reduction step, the presence of N-oxides can be inferred. A multiplex ELISA has been developed and validated with a detection capability of less than 25 µg/kg for jacobine, among other PAs, in matrices like honey and feed. nih.govresearchgate.net

Chemical Transformations and Reactivity of Jacobine N Oxide

Mechanistic Studies of N-oxidation of Tertiary Amines

The conversion of a tertiary amine, such as jacobine (B1672728), to its corresponding N-oxide is a common oxidative transformation. chem-station.com This reaction is fundamental to the biosynthesis of pyrrolizidine (B1209537) alkaloid N-oxides in plants and can also be readily achieved in a laboratory setting. nih.gov The general mechanism involves the donation of the lone pair of electrons from the nitrogen atom of the tertiary amine to an oxygen atom from an oxidizing agent.

The facility of this reaction is influenced by the properties of the amine itself. A general trend observed is that more basic amines are more readily oxidized by electrophilic oxidants. nih.gov The oxidation of tertiary amines to N-oxides is a well-established synthetic procedure, with several reagents being effective for this transformation. chem-station.comnih.gov

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂): This is a cost-effective and environmentally friendly reagent that generates only water as a byproduct. nih.gov The uncatalyzed reaction can be slow, often requiring an excess of the oxidant to achieve complete conversion. nih.gov

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for the oxidation of tertiary amines. However, they are less selective than H₂O₂ and can react with other functional groups, such as double bonds, which are present in the jacobine structure. nih.gov

Specialized Reagents: For less reactive amines, more potent oxidants such as trifluoroperacetic acid or methyltrioxorhenium(VII) can be employed. chem-station.com

The synthesis of N-oxides can be achieved through direct N-oxidation, a process that can offer advantages in synthetic efficiency and reduced environmental impact compared to other routes. mdpi.com

Chemical Reduction of Jacobine N-oxide to Tertiary Jacobine

The N-oxide moiety of this compound can be chemically reduced to regenerate the parent tertiary amine, jacobine. universiteitleiden.nluniversiteitleiden.nl This reduction is a key reaction both in laboratory analysis and potentially within various chemical systems. For instance, in the quantitative analysis of pyrrolizidine alkaloids, total alkaloid content is often determined by first reducing the N-oxides present to their tertiary amine forms, followed by measurement of the total tertiary amines. nih.gov Ingested pyrrolizidine alkaloid N-oxides are also known to be efficiently reduced to their corresponding tertiary amine free bases in the digestive tract. fao.org

Investigation of Reducing Agents (e.g., Sodium Metabisulfite) and Reaction Kinetics

Sodium metabisulfite (B1197395) (Na₂S₂O₅) has been investigated as an effective agent for the reduction of this compound. universiteitleiden.nl It is a common and versatile reducing agent used in various industrial and laboratory processes. nih.gov

In a study investigating the chemical reduction of a mixture of pyrrolizidine alkaloid N-oxides, including this compound, sodium metabisulfite was used across a range of concentrations and incubation times to assess its efficacy. universiteitleiden.nl The reaction progress was monitored by quantifying the remaining N-oxides and the formed tertiary amines using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). universiteitleiden.nl

The kinetics of such reduction reactions are typically dependent on several factors:

Concentration of the Reducing Agent: As demonstrated in studies with other substances, increasing the dosage of sodium metabisulfite generally leads to a higher percentage of reduction. ajol.info

pH: The reduction potential of sulfites can be highly dependent on the pH of the solution. For instance, the reduction of hexavalent chromium by sodium metabisulfite is most effective at a low pH (around 2). ajol.info The optimal pH for the reduction of this compound would require specific investigation.

Temperature and Reaction Time: The rate of reduction is influenced by temperature and the duration of the reaction, with equilibrium being reached at different time points depending on the specific conditions. universiteitleiden.nliosrjournals.org

Below is a table summarizing the experimental conditions used in a study to reduce this compound with sodium metabisulfite.

ParameterValues Investigated
Reducing Agent Sodium Metabisulfite (Na₂S₂O₅)
Concentrations 0, 0.01, 0.03, 0.1, 0.3, 1 mM
Incubation Times 1, 4, and 24 hours
Solvent 2% formic acid solution
Temperature Room Temperature
Data sourced from a study on pyrrolizidine alkaloid variation. universiteitleiden.nl

Synthetic Routes and Derivative Preparation Involving the N-oxide Moiety

The N-oxide functional group is a versatile moiety in organic synthesis, often used to activate a molecule for further transformations. While specific examples of derivative preparation starting from this compound are not widely detailed in the surveyed literature, the general reactivity of N-oxides suggests potential synthetic pathways. For instance, N-oxides can be intermediates in reactions that functionalize the carbon atoms adjacent to the nitrogen.

One area of tertiary amine chemistry involves oxidation to an enamine intermediate, which can then react further, enabling direct functionalization. rsc.org However, this proceeds through a different pathway than the stable N-oxide. The inherent reactivity of the N-oxide itself could theoretically be exploited, but specific applications for this compound in derivative synthesis remain a specialized area of research.

Interconversion Dynamics between this compound and Jacobine in Chemical Systems

This compound and jacobine exist in a dynamic relationship, with interconversion occurring under various conditions. nih.gov This equilibrium is a critical aspect of the compound's chemistry.

In natural systems, particularly in the plants that produce them, the majority of pyrrolizidine alkaloids are typically present as N-oxides. nih.gov However, the ratio of N-oxide to tertiary amine can vary significantly. For example, in the jacobine-chemotype of Senecio jacobaea, the tertiary amine form (jacobine) can constitute up to 50% of the total alkaloid content in the shoots. nih.gov This suggests a finely tuned biological equilibrium.

This interconversion is also observed during the processing of materials containing these alkaloids.

During the pasteurization of milk, concentrations of this compound were observed to increase, suggesting a conversion from the jacobine form. tandfonline.com

Conversely, fermentation processes, such as those in cheese making, can lead to the reduction of N-oxides back to their free base forms. tandfonline.commdpi.com

The stability of N-oxides can also be a factor during sample preparation for chemical analysis, where unintended conversion can occur. fao.org This reversible transformation highlights that jacobine and this compound are not static entities but can convert from one form to another depending on the chemical environment (e.g., pH, presence of oxidizing or reducing agents, temperature). nih.govtandfonline.com

Biotransformation and Metabolic Fate in Non Human Biological Systems

Biotransformation in Rumen Microbial Systems

The rumen, with its diverse microbial population, serves as the first major site of metabolic activity for ingested xenobiotics in ruminant animals like cattle and sheep. This anaerobic environment is crucial for the initial transformation of jacobine (B1672728) N-oxide.

Research has consistently shown that pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), which are the predominant form of PAs in plants like Jacobaea vulgaris (tansy ragwort), undergo rapid reduction to their corresponding tertiary free bases in the rumen. nih.govresearchgate.netacs.orgtandfonline.com This conversion is a critical step, as the N-oxide forms are generally less toxic and their reduction to the free base is a prerequisite for subsequent metabolic activation or detoxification. core.ac.ukau.dk

In vitro studies using rumen fluid have demonstrated this efficient conversion. nih.govresearchgate.net While most PANOs are quickly reduced, the rate can vary between individual alkaloids. For instance, one study observed that after one hour of incubation, an average of 85% of the initial PANO content was converted to the corresponding free base. However, the formation of jacobine from jacobine N-oxide was comparatively slower, at 48 ± 13%. nih.govacs.org This difference in conversion rate suggests that the specific structure of the alkaloid influences its interaction with the ruminal microbes.

Table 1: In Vitro Conversion of Pyrrolizidine Alkaloid N-oxides (PANOs) to Free Bases by Rumen Microorganisms
CompoundInitial FormMetabolite FormConversion Rate (after 1 hr)Source
This compoundN-oxideJacobine (Free Base)48 ± 13% nih.gov, acs.org
Jaconine N-oxideN-oxideJaconine (Free Base)30 ± 6% nih.gov, acs.org
Average (Multiple PANOs)N-oxideFree Base85 ± 10% nih.gov, acs.org

Following the reduction to the free base, jacobine undergoes further biotransformation by rumen microorganisms. A key metabolic pathway is the hydrogenation of the necine base, which involves the saturation of the double bond at the 1,2-position of the pyrrolizidine ring. nih.govacs.org This reaction is considered a significant detoxification step because the resulting saturated necine base structures are regarded as less or non-toxic. nih.govacs.orgresearchgate.net

This ruminal detoxification explains, in part, why ruminants can tolerate higher doses of PAs compared to monogastric species like horses. nih.govau.dknih.gov However, the rate of this detoxification process is not uniform for all PAs. Studies have indicated that the degradation of jacobine in the rumen is slower than that of other alkaloids like senecionine (B1681732). nih.govacs.org This slower biotransformation of jacobine could lead to its persistence and potential absorption from the gastrointestinal tract, offering an explanation for the observed transfer of jacobine into the milk of dairy cows. tandfonline.comtandfonline.com

Enzymatic Activity in Non-Human Hepatic Systems

Once absorbed, jacobine and its metabolites are transported to the liver, the primary organ for xenobiotic metabolism. Here, a different set of enzymes dictates its fate, which can lead to bioactivation and the formation of toxic compounds.

The metabolism of pyrrolizidine alkaloids in the liver is predominantly carried out by microsomal monooxygenases, particularly the cytochrome P450 (CYP450) enzyme superfamily. avma.orgproteopedia.org These enzymes catalyze two competing pathways: N-oxidation, which converts the tertiary amine back to the more water-soluble and less toxic N-oxide for excretion, and C-oxidation (dehydrogenation), which produces highly reactive pyrrolic metabolites. nih.govencyclopedia.pub

The balance between these detoxification (N-oxidation) and bioactivation (formation of pyrroles) pathways is a key determinant of PA hepatotoxicity and varies significantly among animal species. avma.org For example, sheep, which are known to be more resistant to PA poisoning, exhibit higher rates of N-oxide formation compared to more susceptible species like cattle. avma.org The bioactivation of PAs like senecionine to pyrrolic metabolites is primarily catalyzed by CYP450 enzymes. avma.orgresearchgate.net Inhibition studies have shown that CYP3A isoforms play a significant role in this process. avma.orgmdpi.com

Table 2: Hepatic Enzymes Involved in Pyrrolizidine Alkaloid Metabolism
Enzyme FamilySpecific Enzyme (Example)Metabolic PathwayEffectSource
Cytochrome P450 (CYP)CYP3ADehydrogenation (C-oxidation)Bioactivation (Forms toxic pyrrolic metabolites) avma.org
Flavin-containing Monooxygenase (FMO)-N-oxidationDetoxification (Forms N-oxides for excretion) avma.org, researchgate.net
Carboxylesterases-HydrolysisDetoxification (Cleaves ester bonds) avma.org, nih.gov

In vitro studies using hepatic microsomes have confirmed that PAs are metabolized into both N-oxides and pyrrolic metabolites. researchgate.netnih.gov The pyrrolic metabolites, specifically dehydroalkaloids, are electrophilic and can covalently bind to cellular nucleophiles like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. tandfonline.comusu.edu

The structural characteristics of the PA influence the metabolic ratio between N-oxidation and pyrrole (B145914) formation. nih.gov Research on a range of PAs demonstrated that 12-membered macrocyclic diesters, the class to which jacobine belongs, tend to have a low ratio of N-oxide to pyrrolic metabolite formation. nih.gov This suggests a metabolic preference towards the bioactivation pathway, potentially explaining the known hepatotoxicity of jacobine following its conversion from the N-oxide form. nih.govresearchgate.net

Investigation of N-oxide Reductases in Biological Contexts

The reduction of tertiary amine N-oxides back to their parent amines is a pivotal metabolic step, particularly for compounds like this compound that are ingested in this form. This reaction can be catalyzed by various N-oxide reductase systems found in both microorganisms and mammalian tissues.

In the anaerobic environment of the rumen, the reduction of PANOs is a microbially-driven process, though the specific enzymes are not fully characterized for jacobine. nih.govacs.org In mammalian systems, particularly the liver, N-oxide reduction can occur via enzyme systems that are distinct from the oxidative pathways. Studies have identified a system involving quinone reductases, such as DT-diaphorase, and hemoproteins (e.g., catalase, hemoglobin) that can reduce tertiary amine N-oxides in the presence of NAD(P)H and a quinone like menadione. nih.gov This reduction appears to be a two-step process: first, the enzymatic reduction of a quinone, followed by the non-enzymatic, heme-catalyzed reduction of the N-oxide by the reduced quinone. nih.gov Furthermore, specific bacterial enzymes, such as trimethylamine-N-oxide reductase, are well-documented for their ability to reduce N-oxides as part of anaerobic respiration. uniprot.orgebi.ac.uk These systems highlight the diverse biological mechanisms capable of converting this compound to its more reactive free base form.

Mechanisms of N-oxide Reduction in Animal Organisms (excluding human trials)

The biotransformation of this compound, a member of the pyrrolizidine alkaloid N-oxides (PANOs), in non-human biological systems is a critical area of toxicological research. The reduction of the N-oxide back to its tertiary amine, jacobine, is a pivotal metabolic step that significantly influences its toxicity. This process is predominantly carried out by microorganisms in the gastrointestinal tract, with some contribution from hepatic enzymes.

In ruminant species, such as cattle, the rumen is the primary site for the reduction of PANOs. The diverse and dense population of anaerobic microorganisms within the rumen efficiently catalyzes the conversion of this compound to its free base form, jacobine. nih.govau.dkresearchgate.netacs.org This reduction is considered a key detoxification mechanism that contributes to the relative resistance of ruminants to PA toxicity compared to monogastric species. nih.govau.dk The rumen microbiota not only reduces the N-oxide but also subsequently metabolizes the resulting free base alkaloid into saturated, non-toxic structures. nih.govau.dkacs.org

Research involving in vitro incubation of a mixture of PANOs, including this compound, with cattle rumen fluid has demonstrated the rapid nature of this reduction. After just 30 minutes of incubation, only a small fraction of the initial PANO concentration remains. nih.gov While most PANOs are quickly converted, the formation rate of the free base can vary between different alkaloids.

Table 1: In Vitro Conversion of Pyrrolizidine Alkaloid N-Oxides (PANOs) to Free Base Pyrrolizidine Alkaloids (PAs) in Cattle Rumen Fluid After 1 Hour

Compound TypeConversion Rate to Free Base PA (%)
Average PANO (mixture)85 ± 10%
This compound48 ± 13%
Jaconine N-oxide30 ± 6%

Data sourced from in vitro studies with cattle rumen fluid. nih.gov

As the data indicates, the conversion of this compound to jacobine occurs at a notable, albeit slower, rate compared to the average of other PANOs in the mixture. nih.gov In vivo studies in cows have confirmed these findings, showing a complete reduction of PANOs to their corresponding PAs in the rumen. nih.gov

While rumen metabolism is a highly efficient pathway for PANO reduction, this metabolic process is not exclusive to ruminants. Studies on other animal models, such as rabbits, have shown that the gut flora plays a major role in the reduction of PANOs. nih.gov In these monogastric animals, the anaerobic bacteria in the intestine can also catalyze the reduction of the N-oxide to the corresponding tertiary alkaloid. nih.gov

Ecological and Chemoecological Research on Jacobine N Oxide

Role in Plant Defense Against Herbivory

Jacobine (B1672728) N-oxide is a key component of the chemical arsenal (B13267) that certain plants deploy against herbivores. Its presence and chemical form are central to its defensive capabilities.

Contribution to Constitutive Defense Mechanisms in Senecio and Jacobaea Species

Jacobine N-oxide is a principal pyrrolizidine (B1209537) alkaloid (PA) found in species such as tansy ragwort (Jacobaea vulgaris, formerly Senecio jacobaea). frontiersin.orgresearchgate.net PAs are considered a form of constitutive defense, meaning they are always present in the plant to protect against generalist herbivores. nih.gov These alkaloids are synthesized in the plant's roots, primarily in their N-oxide form. frontiersin.orgresearchgate.net From the roots, they are transported via the phloem to other parts of the plant, including the stems, leaves, and flowers. frontiersin.orgresearchgate.net

Specific Deterrent Effects against Generalist and Specialist Insect Herbivores (e.g., thrips)

The presence of this compound has a demonstrably negative effect on various insect herbivores. Research has established a direct link between higher levels of this compound and resistance to the generalist herbivore, the western flower thrips (Frankliniella occidentalis). researchgate.netnih.gov For instance, Senecio F2 hybrids that were resistant to thrips showed significantly higher quantities of this compound compared to susceptible hybrids. researchgate.net Furthermore, chemotypes of S. jacobaea that are rich in jacobine exhibit significantly less damage from thrips than other chemotypes. researchgate.net

The mechanism of action is effective because thrips are cell feeders that ingest the contents of vacuoles, where PAs are stored. researchgate.net Beyond sucking insects, PAs in general are known to deter a range of chewing insects, including caterpillars, locusts, and beetles. researchgate.net While some specialist herbivores have evolved to tolerate or even sequester these alkaloids, for most generalist insects, this compound acts as a potent deterrent and toxin. researchgate.net

Table 1: Concentration of this compound in Thrips-Resistant vs. Susceptible Senecio F2 Hybrids
Plant TissueHybrid TypeThis compound Concentration (µmol/g)
Young LeavesResistant~1.3
Young LeavesSusceptible~0.7
Old LeavesResistant~0.4
Old LeavesSusceptible~0.1

Data derived from quantitative 1H-NMR analysis in a study on Senecio hybrids. Actual values are approximated from graphical data for illustrative purposes. researchgate.net

Comparative Efficacy of N-oxide versus Tertiary Amine Forms in Plant Defense

Plants predominantly store jacobine and other pyrrolizidine alkaloids in the N-oxide form, which is polar, water-soluble, and less toxic. frontiersin.orgresearchgate.net The tertiary amine (or free base) form is the more toxic state. frontiersin.orgsemanticscholar.org This system functions as a "pro-toxin" defense. When a herbivore ingests plant tissue, the non-toxic N-oxide is converted into the toxic tertiary amine within the reducing environment of the insect's gut. uvic.ca

When tested in isolation, the tertiary amine (free base) forms of PAs cause higher mortality in thrips than the N-oxide forms. frontiersin.org This confirms that the plant stores the alkaloid in a less reactive state, which is then activated by the herbivore's own digestive process, making it an efficient chemical defense strategy. uvic.ca The detoxification enzymes in generalist herbivores, such as cytochrome P450 oxidases, can inadvertently activate the tertiary amine into even more damaging pyrrolic compounds. uvic.ca

Chemoecological Interactions

The defensive role of this compound is not solely a function of its intrinsic toxicity but is also shaped by its interactions with insect physiology and other metabolites within the plant.

Influence on Insect Behavior and Performance

High concentrations of this compound and related PAs directly impair the performance and survival of generalist herbivores. In vitro tests have demonstrated that PAs can significantly reduce the survival of thrips larvae at concentrations found in resistant plants. researchgate.net Studies on the generalist caterpillar Mamestra brassicae showed that even though root herbivory decreased the concentration of PA N-oxides in leaves, the caterpillars tended to grow slower on these plants, indicating complex effects on herbivore performance. knaw.nl Conversely, the performance of specialist natural enemies can be influenced positively; a parasitoid of M. brassicae was found to develop faster when the concentration of jacobine-type PAs in the foliage was higher. knaw.nl This highlights the nuanced effects of this compound across different trophic levels.

Interacting Effects with Other Plant Metabolites (e.g., chlorogenic acid)

The bioactivity of this compound is significantly influenced by the presence of other plant secondary metabolites, such as the widely distributed phenolic compound chlorogenic acid. frontiersin.orgnih.gov Groundbreaking research has revealed that the chemical form of the PA dictates the nature of this interaction. frontiersin.orgnih.govbhoditims.com

Specifically, this compound exhibits a synergistic interaction with chlorogenic acid. frontiersin.orgnih.gov This means that when combined, their toxic effect on thrips is greater than the sum of their individual effects. frontiersin.org In stark contrast, the tertiary amine form of jacobine has an antagonistic interaction with chlorogenic acid, where the combined toxicity is less than expected. frontiersin.orgnih.gov

This finding provides a powerful chemoecological explanation for why plants predominantly synthesize and store PAs as N-oxides. frontiersin.org While the tertiary amine is more toxic on its own, its efficacy is diminished in the presence of co-occurring phenolics. The N-oxide form, however, becomes even more potent as a defense against herbivores when acting in concert with chlorogenic acid. frontiersin.orgbhoditims.com This demonstrates that the defensive capacity of a single compound is deeply embedded within the plant's broader phytochemical context. nih.gov

Table 2: Summary of Interaction Effects between Pyrrolizidine Alkaloid (PA) Forms and Chlorogenic Acid (CGA) on Thrips Mortality
Compound CombinationType of InteractionEffect on Herbivore Mortality
PA N-oxide (e.g., this compound) + CGASynergisticMortality is higher than the sum of individual effects.
PA Tertiary Amine (Free Base) + CGAAntagonisticMortality is lower than the sum of individual effects.

This table summarizes the findings on the combined effects of different forms of pyrrolizidine alkaloids and chlorogenic acid on the mortality of the western flower thrips (Frankliniella occidentalis). frontiersin.orgnih.gov

Environmental Distribution and Persistence

This compound, a pyrrolizidine alkaloid N-oxide produced by plants in the genus Senecio, can enter the environment through the decomposition of plant material and leaching into soil and water systems. Research into its environmental fate is crucial for understanding its potential ecological impact.

Detection and Quantification in Soil and Water Samples

The detection of this compound in environmental matrices is an area of growing scientific interest. As the N-oxide form of a pyrrolizidine alkaloid (PA), it is significantly more water-soluble than its tertiary base counterpart, jacobine. This property plays a critical role in its environmental mobility.

Analytical Methods

The quantification of this compound and other PAs in complex environmental samples like soil and water typically requires sophisticated analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a common and highly sensitive method for detecting and quantifying these compounds at low concentrations. Sample preparation often involves solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures to isolate the alkaloids from the sample matrix and remove interfering substances.

Findings in Water Samples

Studies have confirmed the presence of this compound in surface waters, particularly in areas where PA-producing plants are prevalent. The N-oxide forms of PAs are more frequently detected in the environment than the free base forms. researchgate.net Research has measured this compound in surface water ponds at notable concentrations, highlighting its potential to contaminate aquatic environments. researchgate.net

Below is a table summarizing the detected concentration of this compound in surface water from a relevant study.

Environmental MatrixCompoundMaximum Detected Concentration (µg/L)Reference
Surface Water PondThis compound47 researchgate.net

Distribution in Soil

While specific quantitative data for this compound concentrations directly in soil are limited in the available research, its potential for soil contamination is inferred from its production in plants like Senecio jacobaea (ragwort) and its high water solubility. Pyrrolizidine alkaloids are synthesized in the roots of these plants as N-oxides and transported throughout the plant. researchgate.net Upon decomposition of plant matter, these water-soluble compounds can be released into the soil.

Studies on the decomposition of ragwort have shown a rapid decrease in the total PA content within the plant material itself when stored in waste bags, declining from 340 mg/kg to less than 40 mg/kg in just four weeks. researchgate.net This indicates that the alkaloids are being transformed or leached out of the decaying plant matter and into the surrounding environment. The high solubility of this compound suggests it has the potential to leach through the soil profile, possibly reaching groundwater or being transported to nearby surface water bodies. nih.gov

Recalcitrance and Degradation Potential in Environmental Filtration Systems

The persistence of micropollutants like this compound in water sources necessitates an understanding of their fate during water treatment processes. Environmental filtration systems, ranging from natural biological filters to advanced engineered systems, are critical barriers against chemical contaminants.

Biological Sand Filters

Research into the removal of various phytotoxins from drinking water has specifically investigated the behavior of this compound in biological sand filters. These systems utilize microbial communities on sand grains to degrade contaminants. However, studies have demonstrated that this compound is recalcitrant in these systems. researchgate.netnih.gov In microcosm experiments set up with filter sand from various waterworks, this compound showed resistance to degradation over the study period, even when other alkaloids were successfully removed. researchgate.net This suggests that conventional biological sand filtration may not be an effective method for removing this specific compound from contaminated water. researchgate.netnih.gov

Advanced Treatment Options

Given the recalcitrant nature of this compound in conventional sand filters, more advanced treatment options are likely necessary for its removal. researchgate.netresearchgate.net Technologies such as ozonation followed by biological activated carbon filtration or the use of granular activated carbon (GAC) are effective for removing a wide range of organic micropollutants from water. researchgate.netnih.gov

The following table summarizes the findings regarding the behavior of this compound in environmental filtration systems.

Filtration SystemCompoundFindingReference
Biological Sand FiltersThis compoundRecalcitrant (Resistant to degradation) researchgate.netnih.gov
Granular Activated Carbon (GAC)This compoundEfficacy not specifically studied; further investigation needed. researchgate.netnih.gov

Future Research Directions and Emerging Areas

Elucidation of Uncharted Biosynthetic Steps and Enzyme Identification

The biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs), including jacobine (B1672728) N-oxide, is a complex process with many steps yet to be fully characterized. While homospermidine synthase (HSS) is recognized as the first committed enzyme in the pathway, the subsequent enzymatic reactions leading to the diverse array of PA structures are largely unknown. researchgate.netnih.gov

Future research will need to focus on the identification and characterization of the enzymes responsible for the conversion of homospermidine into the necine base core and the subsequent esterification with necic acids to form jacobine. nih.gov The formation of the N-oxide itself is another critical step. While it's understood that N-oxidation is a key process, the specific enzymes, likely flavin-containing monooxygenases (FMOs) or cytochrome P450s, that catalyze the N-oxidation of jacobine in plants require definitive identification. researchgate.net The application of "omics" technologies, such as genomics and transcriptomics, will be instrumental in discovering the genes encoding these elusive biosynthetic enzymes. mdpi-res.com

Table 1: Key Areas for Future Biosynthetic Research of Jacobine N-oxide

Research AreaKey ObjectivesPotential Methodologies
Necine Base Formation Identify and characterize enzymes downstream of HSS.Isotope labeling studies, enzyme assays, protein purification, gene cloning.
Esterification Identify the specific acyltransferases that attach the necic acid moiety to the necine base.Candidate gene approaches based on known acyltransferase families (e.g., BAHD), in vitro enzyme assays. nih.gov
N-Oxidation Identify and characterize the specific plant FMOs or P450s responsible for jacobine N-oxidation.Heterologous expression of candidate genes, inhibitor studies, kinetic analysis. researchgate.net
Regulatory Mechanisms Understand the transcriptional and post-transcriptional regulation of the biosynthetic pathway.Gene expression analysis (qRT-PCR, RNA-seq), promoter analysis, identification of transcription factors.

Development of Advanced Analytical Platforms for Comprehensive Metabolomic Profiling

The accurate detection and quantification of this compound and its related metabolites are crucial for understanding its roles in biological systems. Current analytical methods, often centered around liquid chromatography-mass spectrometry (LC-MS), have proven effective. biorxiv.orguab.cat However, the development of more advanced analytical platforms is necessary for comprehensive metabolomic profiling.

Future efforts should aim to develop high-throughput and highly sensitive methods capable of simultaneously analyzing a wide range of PAs and their metabolites in complex biological matrices. This includes the development of novel stationary phases for liquid chromatography that can improve the separation of isomeric PAs. Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could provide an additional dimension of separation, aiding in the differentiation of structurally similar PAs and their N-oxides. The synthesis of additional PA N-oxide standards is also crucial for accurate quantification. mdpi.com

Deeper Mechanistic Studies of Biotransformation Pathways in Diverse Non-Human Organisms

While the toxicity of PAs in livestock and humans is well-documented, the biotransformation pathways of this compound in a wider range of non-human organisms, particularly insects that have co-evolved with PA-producing plants, are less understood. researchgate.net Some specialized insects are known to sequester PAs for their own defense. researchgate.net

Future research should investigate the mechanisms by which these insects detoxify or utilize this compound. This includes identifying the specific enzymes, such as cytochrome P450 monooxygenases and reductases, involved in its metabolism. researchgate.net Comparative studies across different insect species with varying levels of specialization on PA-producing plants could reveal the evolutionary adaptations that allow for the safe handling of these otherwise toxic compounds. For instance, some insects can convert plant-derived PAs into their own defensive chemicals. researchgate.net

Exploration of Novel Ecological Roles and Evolutionary Aspects of this compound

The primary ecological role of this compound is believed to be as a chemical defense against generalist herbivores. nih.gov However, its influence on more nuanced ecological interactions warrants further investigation. For example, the impact of this compound on soil microbial communities and its potential allelopathic effects on competing plant species are areas ripe for exploration.

From an evolutionary perspective, the sporadic distribution of PA biosynthesis across different plant lineages is a fascinating puzzle. herbapolonica.ploup.com The evolution of HSS from deoxyhypusine (B1670255) synthase (DHS), an enzyme from primary metabolism, through gene duplication is a key event. nih.govoup.com Future research should aim to understand the subsequent evolutionary steps that led to the diversification of PA structures like jacobine. This includes investigating the molecular evolution of the genes encoding the downstream biosynthetic enzymes. Studying the co-evolutionary arms race between PA-producing plants and their specialized herbivores at a molecular level will provide deeper insights into the selective pressures that have shaped the diversity of this compound and other PAs. oup.com The finding that this compound can deter certain insects like the western flower thrips suggests specific ecological roles that have driven its evolution. mdpi-res.com

Q & A

Q. What analytical methodologies are recommended for quantifying Jacobine N-oxide in plant matrices?

To quantify this compound, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) combined with online solid-phase extraction (SPE) is widely employed. This method minimizes manual sample preparation while achieving high sensitivity (LLOQ: 10 µg/kg in complex matrices like tea) and linearity (r² > 0.99). Key steps include:

  • Sample preparation : Minimal clean-up using SPE to retain analytes while removing matrix interferents.
  • Chromatographic separation : C18 columns with gradient elution to resolve this compound from co-eluting pyrrolizidine alkaloids (PAs).
  • Mass detection : MRM transitions specific to this compound (e.g., m/z 367.17 → fragment ions) for selective quantification .

Q. How can researchers ensure structural confirmation of this compound in novel plant hybrids?

Structural elucidation requires a combination of:

  • High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (C₁₉H₂₉NO₆) and isotopic pattern.
  • NMR spectroscopy : ¹H and ¹³C NMR to identify characteristic N-oxide proton signals (δ ~3.5–4.5 ppm) and compare with reference libraries.
  • Comparative analysis : Cross-validate against synthesized standards or literature data for known PAs .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s role in herbivore resistance?

Controlled ecological experiments should include:

  • Hybrid populations : Use F2 hybrids (e.g., Jacobaea vulgaris × J. aquatica) to exploit transgressive segregation of PA profiles.
  • Herbivore exposure : Assess thrips (Frankliniella occidentalis) feeding preferences on plants with varying this compound concentrations.
  • Quantitative analysis : Corolate PA levels (via UHPLC-MS/MS) with resistance metrics (e.g., larval mortality, leaf damage).
  • Controls : Include parental species and hybrids with suppressed PA biosynthesis (e.g., via RNAi) to isolate this compound’s effects .

Q. How can contradictory data on this compound’s environmental prevalence be resolved?

Discrepancies in PA detection (e.g., variable levels in tea or honey) often arise from:

  • Geographic and seasonal factors : this compound levels in plants like Jacobaea spp. fluctuate with soil nutrients, temperature, and herbivory pressure.
  • Matrix interference : Honey and tea require tailored extraction protocols (e.g., acid hydrolysis for bound PAs).
  • Method validation : Cross-lab reproducibility studies using standardized reference materials (e.g., NIST-certified matrices) and inter-laboratory calibrations .

Q. What strategies address challenges in synthesizing this compound for mechanistic studies?

Synthesis hurdles include N-oxidation selectivity and stability. Recommended approaches:

  • Chemoenzymatic oxidation : Use cytochrome P450 enzymes to mimic plant biosynthetic pathways.
  • Protecting group strategies : Temporarily shield reactive sites (e.g., hydroxyl groups) during oxidation.
  • Stability assays : Monitor degradation under varying pH and light conditions to optimize storage protocols .

Methodological Best Practices

Q. What criteria should guide literature reviews on this compound’s ecological and toxicological roles?

  • Source evaluation : Prioritize peer-reviewed studies with full experimental disclosure (e.g., NIST data, reproducibility details).
  • Data triangulation : Compare findings across plant biology, analytical chemistry, and toxicology domains.
  • Critical appraisal : Scrutinize sampling methodologies (e.g., sample size, controls) and statistical rigor (e.g., multivariate regression for PA-herbivory correlations) .

Q. How should researchers document this compound data for reproducibility?

  • Primary manuscript : Include synthesis protocols, HRMS/NMR spectra, and dose-response curves.
  • Supporting information : Provide raw chromatograms, calibration datasets, and hybrid genetic profiles.
  • Ethical reporting : Disclose conflicts of interest and cite prior work comprehensively to avoid redundancy .

Tables for Quick Reference

Table 1. Key Analytical Parameters for this compound Quantification

ParameterValue/RangeMethodReference
LLOQ10 µg/kgUHPLC-MS/MS + online SPE
Retention Time8.2 ± 0.3 minC18 column, gradient
MRM Transition367.17 → 168.1, 150.0ESI+ mode

Table 2. this compound in Environmental Samples

MatrixConcentration Range (µg/kg)Geographic OriginReference
Green Tea55–447China
Honey<5Norway, Serbia, Ukraine
Jacobaea Hybrids12–290 (leaf tissue)Controlled greenhouse

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.